molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide

Cat. No. B030882
M. Wt: 277.4 g/mol
InChI Key: XXDPMCCGFXTPIS-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of thiazine derivatives often involves reactions between different sulfur and nitrogen-containing compounds. For instance, Bobek (1982) detailed the synthesis of 1,4-thiazine 1-oxide and 1,1-dioxide analogs through reactions involving methylthioglycolate and methanolic ammonia followed by cyclization and oxidation processes (Bobek, 1982).

Molecular Structure Analysis

Thiazine compounds display diverse molecular structures, often determined through X-ray diffraction and other analytical methods. For instance, Askerov et al. (2019) reported on the molecular and crystal structures of a similar thiazine derivative, emphasizing the role of hydrogen bonding and molecular interactions in stabilizing the compound structure (Askerov et al., 2019).

Chemical Reactions and Properties

Thiazine derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the study by Stephens and Sowell (2000) explored the hydrolysis and cyclization reactions of thieno[2,3-e][1,3,4]thiadiazine derivatives under different conditions, demonstrating the chemical versatility of these compounds (Stephens & Sowell, 2000).

Scientific Research Applications

Synthetic Applications and Chemical Properties

Compounds with complex structures, such as the one described, often serve as key intermediates or targets in synthetic chemistry due to their unique chemical properties. For instance, the synthesis and transformation of heterocyclic compounds, including thiazines and oxazines, have been extensively studied for their applications in creating pharmacologically active molecules and materials with novel properties. The synthesis approaches and chemical transformations of such compounds are crucial for developing new drugs and materials with enhanced performance and targeted functionalities (Králová et al., 2018).

Pharmacological and Biological Applications

Many heterocyclic compounds, similar in structural complexity to the specified molecule, show significant pharmacological importance. Research into compounds such as 1,3-thiazolidin-4-ones and their derivatives demonstrates their potential in treating various diseases, highlighting the pharmacological relevance of such structures. These studies suggest that compounds with complex heterocyclic frameworks can possess a broad spectrum of biological activities, making them promising candidates for drug development processes (Santos et al., 2018).

Material Science and Nanotechnology

In the realm of materials science, the development and characterization of nanoparticles, such as titanium dioxide nanoparticles, offer insights into the application of complex compounds in novel therapies and technologies. The unique properties of these nanoparticles, including their photoactivity and potential use in medical therapies like photodynamic therapy, illustrate the intersection of chemical complexity and technological application. Such research underscores the importance of understanding the fundamental chemical properties of complex compounds for their incorporation into advanced materials and therapeutic agents (Ziental et al., 2020).

properties

IUPAC Name

(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDPMCCGFXTPIS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648701
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide

CAS RN

1029324-91-1
Record name (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 1, Step C (2.0 g, 9.74 mmol) was added to a suspension of sodium hydride (0.4 g, 10.0 mmol, of a 60% suspension in mineral oil) in DMF (30 ML) and the mixture was stirred for 1hr. then cooled to 0° C. 3-Bromopropyl methyl ether (1.5 g, 9.74 mmol) was added and the mixture was stirred overnight then quenched with water (200 mL), and extracted with ethyl acetate (4×30 mL). The extracts were combined, washed with water (100 mL), dried (MgSO4) and concentrated under reduced pressure which provided an oil which was purified by column chromatography (silica, gradient: hexane to ethyl acetate) to give 1.7 g (63%) of a clear oil which was not purified further.
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2 g
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1.5 g
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Yield
63%

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